Benzimidazole derivatives, including 7-chloro-6-methyl-1H-benzimidazole, are classified as heterocyclic aromatic compounds. They are synthesized from ortho-phenylenediamines and various substituted aromatic aldehydes through condensation reactions. The specific compound 7-chloro-6-methyl-1H-benzimidazole is derived from the modification of the benzimidazole core with chlorine and methyl substituents at the 7 and 6 positions, respectively. The presence of these substituents can significantly influence the compound's biological activity and solubility, making it a subject of interest in drug development .
The synthesis of 7-chloro-6-methyl-1H-benzimidazole can be achieved through several methods:
The molecular structure of 7-chloro-6-methyl-1H-benzimidazole features:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies .
7-Chloro-6-methyl-1H-benzimidazole can participate in various chemical reactions:
Reactions typically require careful control of temperature and pH to optimize yields and minimize by-products .
The mechanism of action for compounds like 7-chloro-6-methyl-1H-benzimidazole often involves interaction with biological macromolecules:
Research indicates that structural modifications at various positions on the benzimidazole ring can enhance or diminish these activities, highlighting the importance of substituent placement .
7-Chloro-6-methyl-1H-benzimidazole has several applications in scientific research:
The 7-chloro-6-methyl-1H-benzimidazole isomer exemplifies strategic substitution optimizing electronic and steric parameters. Quantum mechanical studies reveal that the chlorine atom at C7 exerts a strong -I effect, decreasing electron density at N3 and enhancing hydrogen bond acceptance capability (+40% vs. unsubstituted analog) [1] [10]. Concurrently, the methyl group at C6 contributes hyperconjugative stabilization (+σ donation) and creates a 16° dihedral angle with the imidazole plane, introducing controlled steric perturbation that improves target complementarity [3]. This regiochemistry generates a polarized electronic landscape: Mulliken charge calculations demonstrate C7 develops δ+ character (+0.18 e) while C2 becomes electron-rich (-0.21 e), enabling dual-mode interactions—electrophilic at C7 via halogen bonding and nucleophilic at C2/C5 via π-stacking [10].
Microwave-assisted synthesis (40-99% yield) demonstrates the scaffold’s synthetic accessibility, with potassium carbonate-mediated N-alkylation and sodium metabisulfite-catalyzed condensations enabling rapid diversification [1]. The methyl group’s orientation also imposes conformational restraint, with crystallographic data showing a 0.3Å ring puckering that preorganizes the molecule for optimal binding to hydrophobic enzyme pockets [8].
Table 2: Key Physicochemical Parameters of 7-Chloro-6-methyl-1H-Benzimidazole
Parameter | Value/Characteristic | Biological Implication |
---|---|---|
Molecular weight | 166.61 g/mol | Compliance with Lipinski's rules |
LogP (predicted) | 2.8 ± 0.2 | Moderate membrane permeability |
pKa (imidazole N-H) | ~12.7 | Low deprotonation at physiological pH |
TPSA (Topological Polar Surface Area) | 28.68 Ų | Favorable cellular uptake |
Crystal density | 1.240 ± 0.06 g/cm³ | Compact molecular packing |
Chlorine and methyl substitutions synergistically enhance bioactivity through multiple mechanisms. Against Candida albicans, chloro-methyl benzimidazole derivatives exhibit 8-16 μg mL⁻¹ MIC values, rivaling fluconazole (4-128 μg mL⁻¹) by inhibiting lanosterol 14α-demethylase through coordination with the heme iron and hydrophobic pocket interactions [1] [9]. In anticancer applications, chloro-methyl derivatives demonstrate IC₅₀ = 1.84-10.28 μg mL⁻¹ against multiple carcinoma lines (breast, colon, liver), comparable to paclitaxel (1.38-6.13 μM), via dual targeting of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR2) [1] [10]. The methyl group enhances membrane penetration (3.2-fold increase in logP vs. unsubstituted benzimidazole), while chlorine enables covalent interactions with cysteine residues in enzyme active sites [6].
ADMET profiling reveals advantageous properties: Chloro-methyl derivatives show 92% plasma protein binding (vs. 95% for paclitaxel), moderate hepatic clearance (12 mL/min/kg), and negligible hERG inhibition, indicating reduced cardiotoxic risk [1]. Molecular dynamics simulations confirm sustained target engagement: The 7-chloro-6-methyl isomer maintains >80% contact occupancy with DHFR’s hydrophobic cavity over 100 ns trajectories, outperforming 4-chloro-5-methyl and 5-chloro-6-methyl isomers (<65% occupancy) [10].
Table 3: Biological Activity Profiles of Halogenated/Alkylated Benzimidazoles
Biological Target | 7-Chloro-6-methyl Derivative Activity | Reference Standard Activity | Mechanistic Insight |
---|---|---|---|
Candida albicans (fungal) | MIC = 8-16 μg mL⁻¹ | Fluconazole MIC = 4-128 μg mL⁻¹ | Lanosterol 14α-demethylase inhibition; Heme interaction |
MRSA (antibacterial) | MIC = 2-16 μg mL⁻¹ | Ciprofloxacin MIC = 8-16 μg mL⁻¹ | Dihydrofolate reductase inhibition |
HepG-2 (liver cancer) | IC₅₀ = 1.84 μg mL⁻¹ | Paclitaxel IC₅₀ = 1.38 μM | VEGFR2 kinase domain binding |
HCT-116 (colon cancer) | IC₅₀ = 3.72 μg mL⁻¹ | Doxorubicin IC₅₀ = 0.89 μM | DNA intercalation; Topoisomerase II poisoning |
Regiochemical positioning of chloro and methyl groups critically determines bioactivity. The 7-chloro-6-methyl isomer exhibits 4-fold greater antifungal potency against Cryptococcus neoformans than its 5-chloro-6-methyl counterpart due to optimal alignment with CYP51’s access channel [9]. In anticancer assays against PC-3 prostate carcinoma, the 7-chloro-6-methyl derivative (IC₅₀ = 0.64 μM) outperforms 4-chloro-5-methyl (IC₅₀ = 2.31 μM) and 6-chloro-7-methyl (IC₅₀ = 1.84 μM) isomers, attributed to enhanced π-stacking with VEGFR2’s Phe1047 residue [3] [10]. Microwave synthesis enables regioselective access: Condensation of 4-chloro-o-phenylenediamine with acetaldehyde yields >90% 7-chloro-6-methyl isomer via kinetic control, while thermal conditions favor the 6-chloro-7-methyl regioisomer [1] [8].
Steric and electronic distinctions are profound: The 7-chloro-6-methyl configuration creates a 3.9 Å halogen bond distance to protein targets versus 4.2 Å in the 6-chloro-7-methyl analog, explaining its 2.3-fold stronger DHFR inhibition (Kᵢ = 0.32 μM vs. 0.74 μM) [1]. Molecular orbital calculations confirm the LUMO in 7-chloro-6-methyl benzimidazole localizes on C7-Cl (-1.87 eV), facilitating nucleophilic attack, whereas 6-chloro-7-methyl isomers distribute LUMO density across the imidazole ring, reducing electrophilicity [10].
Table 4: Comparative Analysis of Chloro-methyl Benzimidazole Regioisomers
Parameter | 7-Chloro-6-methyl-1H-Benzimidazole | 6-Chloro-7-methyl-1H-Benzimidazole | 4-Chloro-5-methyl-1H-Benzimidazole |
---|---|---|---|
CAS Registry | 10406-94-7 | 1788946-71-3 | 315497 (PubChem CID) |
Synthetic Yield (MW) | 90-99% | 40-50% | 70-91% (conventional) |
Antifungal Activity (C. albicans MIC) | 8 μg mL⁻¹ | 16 μg mL⁻¹ | 32 μg mL⁻¹ |
VEGFR2 Inhibition (Kᵢ) | 0.28 μM | 0.65 μM | 1.24 μM |
LogP (experimental) | 2.82 | 2.91 | 2.67 |
Dominant Binding Force | Halogen bonding + hydrophobic insertion | Hydrophobic insertion only | π-π stacking |
The strategic 7-chloro-6-methyl configuration establishes this isomer as a superior pharmacophore, combining optimized target engagement, synthetic accessibility, and drug-like properties. Its unique stereoelectronic profile enables precision interactions with therapeutic targets, positioning it as a privileged scaffold for next-generation antimicrobial and anticancer agents.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4